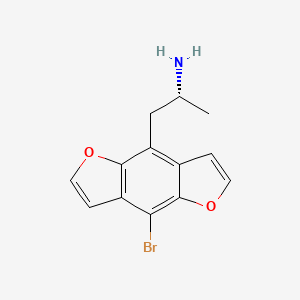
Bromo-DragonFLY
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-DragonFLY, also known as this compound, is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Studies
Bromo-DragonFLY has been extensively studied for its pharmacological properties, particularly its interaction with serotonin receptors. The compound demonstrates:
- High Affinity for 5-HT2A and 5-HT2C Receptors : this compound exhibits a binding affinity of Ki=0.04nM for the 5-HT2A receptor and Ki=0.02nM for the 5-HT2C receptor, indicating its potential as a powerful psychoactive agent .
- Monoamine Oxidase Inhibition : It has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), with a Ki value of 0.352μM. This inhibition is clinically relevant as it may affect serotonin metabolism .
Toxicological Assessments
Recent studies have focused on the toxicological implications of this compound:
- Acute Toxicity : In silico methods have predicted significant acute toxicity across various species, highlighting its potential risk in human use .
- Cardiotoxicity Risks : The compound has been associated with cardiotoxic effects due to its inhibition of the hERG channel, which is critical for cardiac repolarization .
Forensic Toxicology
This compound's emergence as a new psychoactive substance (NPS) raises concerns in forensic toxicology. Its detection in biological samples is crucial for understanding its prevalence and impact on public health:
- Detection Methods : Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in biological specimens, aiding in toxicological investigations .
Behavioral Studies
Research involving animal models has been conducted to explore the behavioral effects of this compound:
- Hallucinogenic Effects : Studies using rodent models have investigated the drug's hallucinogenic properties, contributing to understanding its mechanism of action and potential therapeutic applications in treating mood disorders .
Table 1: Pharmacological Properties of this compound
| Property | Value |
|---|---|
| Binding Affinity (5-HT2A) | Ki=0.04nM |
| Binding Affinity (5-HT2C) | Ki=0.02nM |
| MAO-A Inhibition Ki | 0.352μM |
| Duration of Effects | Up to 2-3 days |
Table 2: Toxicological Parameters
| Parameter | Findings |
|---|---|
| Acute Toxicity | Significant across species |
| Genotoxicity | Low likelihood of DNA damage |
| Cardiotoxicity | Notable risk via hERG inhibition |
| Endocrine Disruption | Minimal estrogenic activity |
Case Study 1: Acute Intoxication Incidents
Reports indicate several cases of acute intoxication leading to severe adverse effects, including limb necrosis and fatalities associated with this compound use. These incidents underscore the need for increased awareness and monitoring within clinical settings.
Case Study 2: Behavioral Impact in Animal Models
Research conducted on rodents has demonstrated that administration of this compound results in significant alterations in behavior consistent with hallucinogenic experiences. These findings provide insights into the potential therapeutic applications while also highlighting risks associated with misuse.
特性
CAS番号 |
502759-67-3 |
|---|---|
分子式 |
C13H12BrNO2 |
分子量 |
294.14 g/mol |
IUPAC名 |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |
InChI |
InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m1/s1 |
InChIキー |
GIKPTWKWYXCBEC-SSDOTTSWSA-N |
SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
異性体SMILES |
C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
正規SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
同義語 |
(R)-2-amino-1-(8-bromobenzo(1,2-b-5,4-b')difuran-4-yl)propane bromodragonfly |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















